![molecular formula C16H18N2O3S B6708793 Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate](/img/structure/B6708793.png)
Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is functionalized with a butanoate ester group and a phenylcarbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with phenyl isocyanate under mild conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the phenylcarbamoyl group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylcarbamoyl group may enhance binding affinity to specific targets, contributing to the compound’s bioactivity. Molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Phenylcarbamoyl Compounds: Similar compounds include phenylcarbamoyl benzoates and phenylcarbamoyl thiazoles.
Uniqueness: Methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances solubility and bioavailability, while the thiazole and phenylcarbamoyl groups contribute to its diverse bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
methyl 4-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-15(16(20)18-12-7-4-3-5-8-12)22-13(17-11)9-6-10-14(19)21-2/h3-5,7-8H,6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKCDKNUCYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCC(=O)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
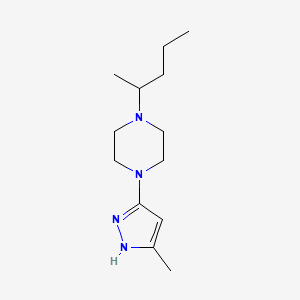
![2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B6708720.png)
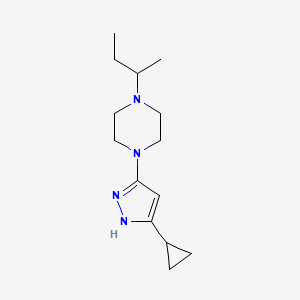
![2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide](/img/structure/B6708738.png)
![[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B6708751.png)
![N-[(2-methylpyrimidin-4-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708759.png)
![3-phenyl-N-[1-(1H-pyrazol-4-yl)ethyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708782.png)
![N-[1-(2,6-dimethylphenyl)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708784.png)
![N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708785.png)
![Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate](/img/structure/B6708797.png)
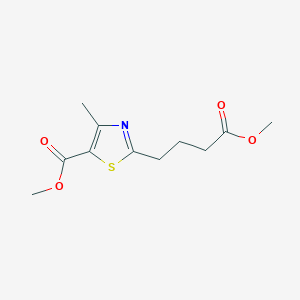
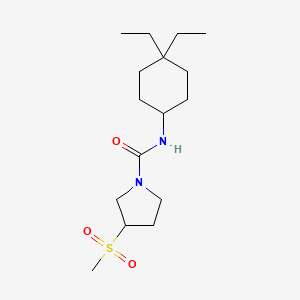
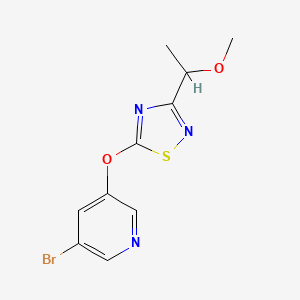
![2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide](/img/structure/B6708839.png)
